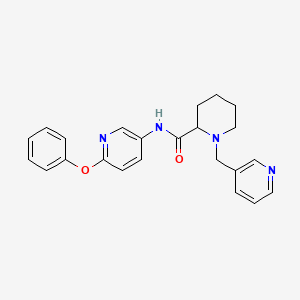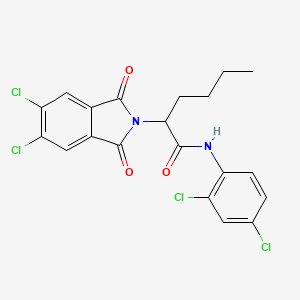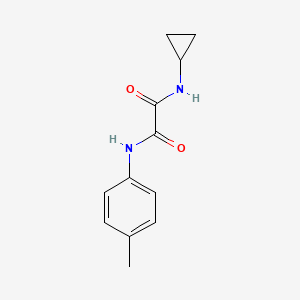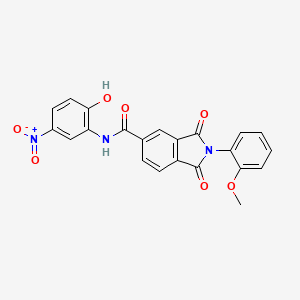
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide
Overview
Description
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has been extensively studied in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide is not fully understood. However, studies have suggested that this compound may act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway. These pathways are involved in various cellular processes, including cell growth, proliferation, and differentiation. By modulating these pathways, this compound may have potential therapeutic applications for the treatment of various diseases.
Biochemical and physiological effects:
Studies have shown that this compound can have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide has several advantages for lab experiments. This compound is readily available and relatively easy to synthesize, making it a convenient tool for researchers. Additionally, this compound has been extensively studied, and there is a large body of literature available on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have limited solubility in certain solvents, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for research on N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide. One potential direction is to further investigate the mechanism of action of this compound and its interactions with various biomolecules. Another direction is to evaluate the potential therapeutic applications of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on developing new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential as a drug target, as well as its pharmacokinetic and pharmacodynamic properties. In biochemistry, this compound has been evaluated for its interactions with various biomolecules, including enzymes and receptors.
properties
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridin-3-ylmethyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(21-10-4-5-14-27(21)17-18-7-6-13-24-15-18)26-19-11-12-22(25-16-19)29-20-8-2-1-3-9-20/h1-3,6-9,11-13,15-16,21H,4-5,10,14,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBHDQAEJQRTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-2-oxo-2-phenylethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3945631.png)
![2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945637.png)

![N-(3-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945647.png)


![4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid](/img/structure/B3945670.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3945674.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3945677.png)
![2-anilino-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B3945683.png)

![N-{3-[(4-nitrophenyl)(phenylacetyl)amino]propyl}-2-furamide](/img/structure/B3945712.png)